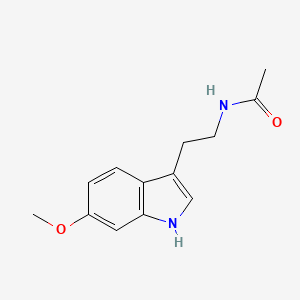

N-乙酰-6-甲氧基色胺

描述

N-Acetyl-6-methoxytryptamine (6-MeO-NAT) is a naturally occurring tryptamine derivative found in plants and fungi. It is a structural analog of the neurotransmitter serotonin and is known to have a wide range of potential therapeutic applications in the medical and scientific fields.

科学研究应用

褪黑激素在植物生长和发育中的作用

研究表明,褪黑激素在植物生长和发育中发挥着重要作用。例如,一项研究发现外源施用褪黑激素影响短日照植物藜的开花,表明它参与了植物的光周期性 (Kolar、Johnson 和 Macháčková,2003)。此外,由于褪黑激素在动物和植物中的作用相似,它已被认为是一种潜在的新型植物激素,影响种子萌发和抗逆性等过程 (Arnao 和 Hernández-Ruiz,2020)。

褪黑激素在疾病治疗和预防中的作用

褪黑激素已被研究用于治疗各种疾病。由于其抗氧化和抗炎作用,它已显示出对抗细菌感染和脓毒症损伤的功效,研究表明在脓毒症治疗中具有应用前景 (胡等人,2017)。此外,褪黑激素因其神经保护特性而受到研究,特别是在中风的背景下,它作为自由基清除剂和抗氧化剂 (Watson 等人,2016)。

褪黑激素在增强植物抗逆性中的作用

研究表明,褪黑激素可以增强植物的抗逆性。例如,已经发现它可以提高玉米幼苗在盐胁迫下的抗氧化和光合能力 (陈等人,2018),并通过调节抗氧化酶活性减轻水稻幼苗冷胁迫的影响 (韩等人,2017)。

在园艺学中的潜在应用

褪黑激素在植物生理学中的多种作用表明了它在园艺学中的潜在应用。它影响生长、开花、果实成熟和抗逆性,使其成为提高作物产量和食品安全的有希望的剂 (高等人,2022)。

抗氧化特性和治疗应用

褪黑激素的抗氧化特性在各个医学领域具有治疗意义。它已被用于治疗代谢和神经退行性疾病、癌症和炎症等疾病,支持其在管理病毒感染中的潜力 (Boga 等人,2012)。

作用机制

Target of Action

N-Acetyl-6-methoxytryptamine, also known as melatonin, primarily targets melatonin receptor 1 (MT1) and melatonin receptor 2 (MT2), which are predominantly expressed in many mammalian organs . It also interacts with MT3 receptors located in the liver and kidney .

Mode of Action

Melatonin interacts with its targets, MT1 and MT2 receptors, to regulate various physiological processes. It helps regulate sleep patterns and circadian rhythms . Additionally, melatonin acts as an antioxidant, scavenging excessive free radicals generated in the body, and exhibits anti-excitatory and anti-inflammatory properties .

Biochemical Pathways

Melatonin is synthesized from the essential amino acid tryptophan. Tryptophan is hydroxylated to form 5-hydroxytryptophan by tryptophan hydroxylase. This is then decarboxylated to yield the neurotransmitter serotonin. Serotonin is acetylated by the enzyme arylalkylamine N-acetyltransferase to produce N-acetyl serotonin, the immediate precursor of melatonin .

Pharmacokinetics

Melatonin is secreted from the pineal gland and to a lesser extent by the retina, lymphocytes, bone marrow, gastrointestinal tract, and thymus . Its production and release are controlled by the light-dark cycle; light inhibits its production, whereas darkness stimulates it .

Result of Action

Melatonin’s action results in a multitude of physiological effects. It helps regulate sleep patterns and circadian rhythms, acts as an antioxidant, and scavenges excessive free radicals . It also displays a range of other functions, including oncostatic, hypnotic, immune regulation, reproduction, puberty timing, mood disorders, and transplantation . Deficiencies in the production or synthesis of melatonin have been associated with the onset of many disorders like breast cancer and neurodegenerative disorders .

Action Environment

The action of melatonin is influenced by environmental factors. Its production and release are controlled by the light-dark cycle, with light inhibiting its production and darkness stimulating it . This suggests that the efficacy and stability of melatonin’s action can be influenced by environmental light conditions.

属性

IUPAC Name |

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-7-11(17-2)3-4-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYPALQXNVNJOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C=CC(=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

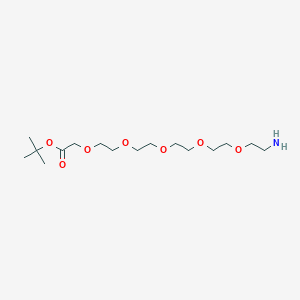

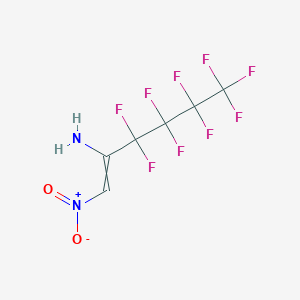

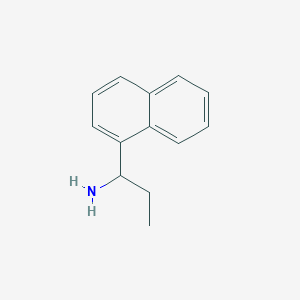

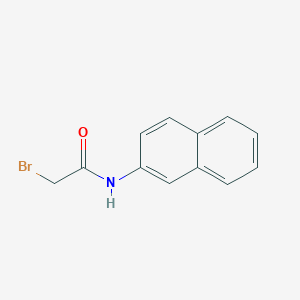

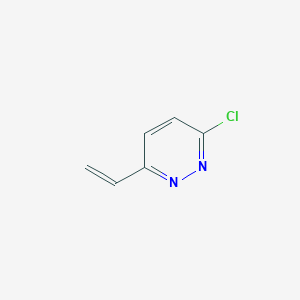

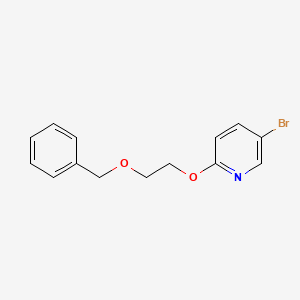

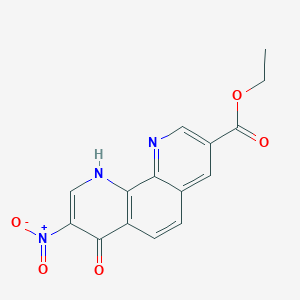

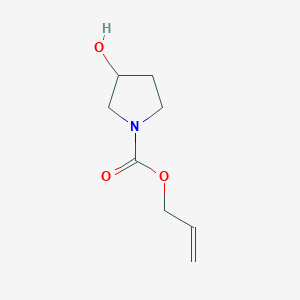

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B3117496.png)

![4'-Fluoro-5-hydroxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B3117525.png)